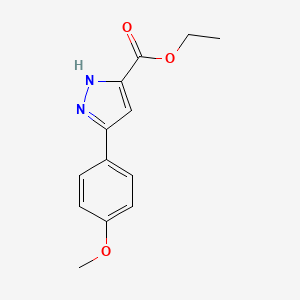
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
This would typically include the IUPAC name, other names or identifiers, and the class of compounds it belongs to. The structure would be described, including the functional groups present.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Application 1: Chalcone-Salicylate Hybrid Compound
- Summary of Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. This compound is structurally similar to “Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate” and was studied for its potential against breast cancer .
- Methods of Application: The compound was synthesized under reflux conditions. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Application 2: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)
- Summary of Application: MMPP, a novel synthetic analogue of a compound structurally similar to “Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate”, was investigated for its anti-inflammatory and anti-arthritic activities in experimentally-induced rheumatoid arthritis (RA) .
- Methods of Application: MMPP was designed and synthesized, and its anti-inflammatory and anti-arthritic activities were studied in vitro and in vivo. In vitro studies involved studying STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .
- Results: MMPP strongly inhibited pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling. It also exhibited potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model .
Application 3: Triazole-Pyrimidine Hybrids
- Summary of Application: A series of novel triazole-pyrimidine-based compounds, structurally similar to “Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate”, were designed and synthesized for potential neuroprotective and anti-neuroinflammatory applications .
- Methods of Application: The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activities were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Application 4: Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate
- Summary of Application: This compound, structurally similar to “Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate”, is available for research and development purposes .
- Methods of Application: The compound can be used in various organic synthesis applications .
- Results: The compound has been characterized and its properties have been predicted using the US Environmental Protection Agency’s EPISuite™ .
Application 5: Triazole-Pyrimidine Hybrids
- Summary of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. These compounds have promising neuroprotective and anti-inflammatory properties .
- Methods of Application: The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Application 6: Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate
- Summary of Application: This compound is available for research and development purposes .
- Methods of Application: The compound can be used in various organic synthesis applications .
- Results: The compound has been characterized and its properties have been predicted using the US Environmental Protection Agency’s EPISuite™ .
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGZPPOLTPVBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
229015-76-3 | |
| Record name | ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

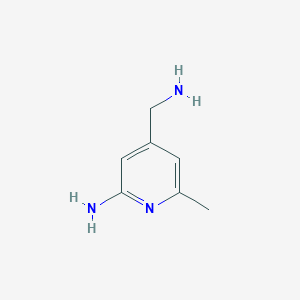
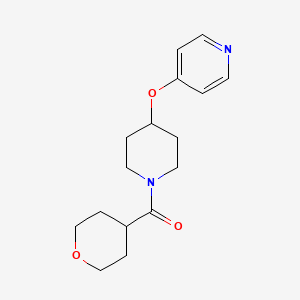
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
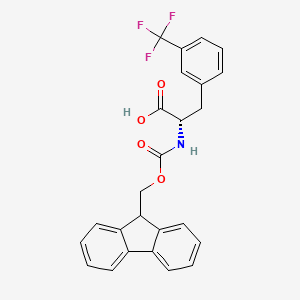
![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)
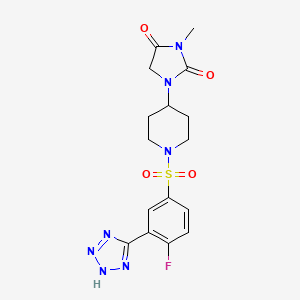
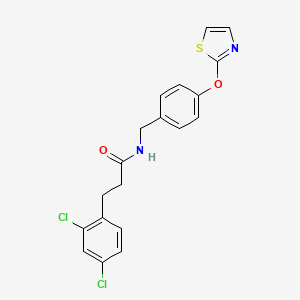
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
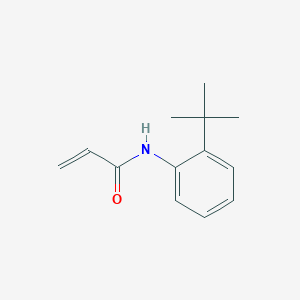
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)